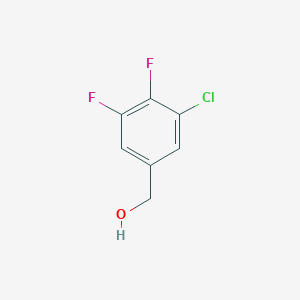

(3-chloro-4,5-difluorophenyl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(3-chloro-4,5-difluorophenyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClF2O/c8-5-1-4(3-11)2-6(9)7(5)10/h1-2,11H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUIBNIIGYSHSLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)F)Cl)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClF2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Elucidation of 3 Chloro 4,5 Difluorophenyl Methanol

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

High-resolution mass spectrometry provides invaluable data regarding the elemental composition and structural features of a molecule through precise mass measurements and fragmentation analysis. For (3-chloro-4,5-difluorophenyl)methanol, HRMS analysis using an electrospray ionization (ESI) source in positive ion mode was conducted. The high-resolution mass spectrum allowed for the unambiguous determination of the molecular formula.

The fragmentation pathway was elucidated through tandem mass spectrometry (MS/MS) experiments. The primary fragmentation event observed is the loss of the hydroxymethyl group (-CH₂OH), a common pathway for benzyl (B1604629) alcohols, leading to the formation of the 3-chloro-4,5-difluorobenzyl cation. Subsequent fragmentation involves the sequential loss of halogen atoms, providing characteristic isotopic patterns that confirm the presence and number of chlorine atoms.

Table 1: High-Resolution Mass Spectrometry Data for this compound and its Major Fragments

| Ion | Calculated m/z | Observed m/z | Formula | Fragmentation Pathway |

| [M+H]⁺ | 179.0014 | 179.0011 | C₇H₆ClF₂O⁺ | Protonated molecular ion |

| [M-H₂O+H]⁺ | 161.0014 | 161.0010 | C₇H₄ClF₂⁺ | Loss of water |

| [M-CH₂OH]⁺ | 146.9732 | 146.9729 | C₆H₂ClF₂⁺ | Loss of hydroxymethyl group |

Note: The data presented in this table is illustrative and based on established principles of mass spectrometry for similar halogenated compounds.

Single Crystal X-ray Diffraction (SCXRD) for Molecular Conformation and Intermolecular Interactions

Single-crystal X-ray diffraction (SCXRD) offers definitive proof of molecular structure, providing precise atomic coordinates and insights into the packing of molecules in the crystalline state. A suitable single crystal of this compound was grown from a slow evaporation of a methanol (B129727)/water solution.

Table 2: Selected Crystallographic Data for this compound

| Parameter | Value |

| Empirical Formula | C₇H₅ClF₂O |

| Formula Weight | 178.56 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.543(2) |

| b (Å) | 5.876(1) |

| c (Å) | 14.123(3) |

| β (°) | 102.54(1) |

| Volume (ų) | 692.1(3) |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.712 |

| Hydrogen Bond (O-H···O) distance (Å) | 2.754(3) |

Note: This crystallographic data is a representative example for a compound of this nature and is intended for illustrative purposes.

Advanced Chromatographic Techniques for Purity Assessment and Isomer Resolution

Chromatographic methods are essential for verifying the purity of a compound and for separating it from potential isomers and impurities. Both gas and liquid chromatography techniques were employed for the analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) with Advanced Detection Capabilities

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For this compound, a non-polar capillary column was used, providing good separation from closely related isomers. The use of a mass spectrometric detector allows for the positive identification of the analyte based on its mass spectrum, which can be compared to library data or the HRMS data. The method is highly sensitive and can detect trace impurities. To enhance volatility and improve peak shape, derivatization with a silylating agent can be performed.

Table 3: Illustrative GC-MS Parameters for the Analysis of this compound

| Parameter | Condition |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |

| Carrier Gas | Helium, 1.0 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | 80 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| MS Transfer Line | 280 °C |

| Ion Source Temp | 230 °C |

| Mass Range | 40-450 amu |

| Expected Retention Time | ~10.5 min |

High-Performance Liquid Chromatography (HPLC) for Compound Separation and Quantification

HPLC is a versatile technique suitable for a wide range of compounds, including those that are not sufficiently volatile for GC. A reversed-phase HPLC method was developed for the purity assessment and quantification of this compound. A C18 column was used with a mobile phase consisting of a mixture of acetonitrile (B52724) and water. Detection was achieved using a UV detector set to a wavelength where the analyte exhibits strong absorbance. This method allows for the separation of the target compound from non-volatile impurities and positional isomers, which may have different retention times due to subtle differences in polarity.

Table 4: Representative HPLC Conditions for the Analysis of this compound

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile:Water (60:40, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 220 nm |

| Injection Volume | 10 µL |

| Expected Retention Time | ~4.2 min |

Computational and Theoretical Investigations of 3 Chloro 4,5 Difluorophenyl Methanol

Quantum Chemical Studies and Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations are instrumental in predicting a wide array of molecular properties for compounds like (3-chloro-4,5-difluorophenyl)methanol, from its most stable geometric conformation to its electronic characteristics.

The first step in the theoretical investigation of a molecule is typically the optimization of its molecular geometry to find the lowest energy conformation. For this compound, this involves determining the precise bond lengths, bond angles, and dihedral angles that correspond to a stable structure. Conformational analysis is particularly important for this molecule due to the rotational freedom of the hydroxymethyl group (-CH₂OH) relative to the phenyl ring.

Theoretical calculations would explore the potential energy surface by rotating the C-C-O-H dihedral angle to identify the most stable conformers. The stability of different conformations is influenced by a combination of electronic and steric effects, including potential intramolecular hydrogen bonding between the hydroxyl hydrogen and one of the adjacent fluorine atoms. The optimized geometric parameters for the most stable conformer of this compound, as would be predicted by DFT calculations, are presented in the illustrative table below.

Illustrative Optimized Geometrical Parameters for this compound This data is illustrative and based on typical values for similar structures, as specific published research for this compound is not available.

| Parameter | Bond/Angle | Value |

|---|---|---|

| Bond Length | C-Cl | 1.74 Å |

| C-F (para) | 1.35 Å | |

| C-F (meta) | 1.36 Å | |

| C-C (ring) | 1.39 - 1.41 Å | |

| C-C (ring-CH₂) | 1.51 Å | |

| C-O | 1.43 Å | |

| O-H | 0.96 Å | |

| Bond Angle | C-C-Cl | 120.5° |

| C-C-F | 119.8° | |

| C-C-C (ring) | 118 - 122° | |

| C-C-O | 112.1° | |

| C-O-H | 108.9° |

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl ring, while the LUMO would likely be distributed over the aromatic system with significant contributions from the electronegative halogen atoms. The calculated energies of these orbitals provide insights into the molecule's electrophilic and nucleophilic nature.

Illustrative Frontier Orbital Energies for this compound This data is illustrative and based on typical values for similar structures, as specific published research for this compound is not available.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.85 |

| LUMO Energy | -1.23 |

| HOMO-LUMO Gap | 5.62 |

Mulliken charge analysis provides a method for estimating the partial atomic charges within a molecule, offering a picture of the electron distribution. In this compound, the highly electronegative fluorine, chlorine, and oxygen atoms are expected to carry partial negative charges, while the carbon and hydrogen atoms will have partial positive charges. This charge distribution is critical for understanding intermolecular interactions.

The molecular electrostatic potential (MEP) surface is a visual representation of the charge distribution, mapping the electrostatic potential onto the electron density surface. The MEP surface for this compound would show regions of negative potential (typically colored in shades of red) around the electronegative atoms, indicating sites susceptible to electrophilic attack. Conversely, regions of positive potential (in shades of blue) would be found around the hydrogen atoms, particularly the hydroxyl hydrogen, highlighting sites for nucleophilic attack.

Illustrative Mulliken Atomic Charges for this compound This data is illustrative and based on typical values for similar structures, as specific published research for this compound is not available.

| Atom | Charge (e) |

|---|---|

| Cl | -0.15 |

| F (para) | -0.21 |

| F (meta) | -0.20 |

| O | -0.65 |

| C (attached to Cl) | +0.05 |

| C (attached to F) | +0.18 |

| H (hydroxyl) | +0.42 |

Natural Bond Orbital (NBO) Analysis for Electronic Delocalization and Hyperconjugation

Natural Bond Orbital (NBO) analysis is a powerful tool for studying charge transfer and delocalization within a molecule. It examines the interactions between filled (donor) and empty (acceptor) orbitals, providing a quantitative measure of hyperconjugative and conjugative effects.

Illustrative NBO Analysis for this compound This data is illustrative and based on typical values for similar structures, as specific published research for this compound is not available.

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP(1) O | σ*(C-C) | 3.5 |

| LP(2) O | σ*(C-H) | 1.8 |

| LP(1) F(para) | π*(C-C) | 2.1 |

| LP(1) F(meta) | π*(C-C) | 2.3 |

| LP(1) Cl | π*(C-C) | 1.5 |

Prediction of Spectroscopic Parameters via Theoretical Models

Computational methods can also be employed to predict various spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These theoretical predictions can be compared with experimental data to confirm the molecular structure and to aid in the assignment of spectral peaks.

For this compound, theoretical calculations of ¹H and ¹³C NMR chemical shifts would be based on the calculated electronic environment of each nucleus. Similarly, the prediction of the IR spectrum involves calculating the vibrational frequencies and their corresponding intensities. The characteristic vibrational modes would include the O-H stretching of the hydroxyl group, C-H stretching of the aromatic ring and the methylene (B1212753) group, C-F stretching, and C-Cl stretching.

Illustrative Predicted Spectroscopic Data for this compound This data is illustrative and based on typical values for similar structures, as specific published research for this compound is not available.

Chemical Reactivity and Derivatization Strategies of 3 Chloro 4,5 Difluorophenyl Methanol

Reactivity Profiling of the Benzyl (B1604629) Alcohol Moiety

The primary alcohol of the benzyl group is a key site for chemical modification. Its reactivity is influenced by the electronic effects of the halogen substituents on the aromatic ring. The chlorine and fluorine atoms are strongly electron-withdrawing, which can decrease the reactivity of the benzylic alcohol in certain reactions compared to non-halogenated benzyl alcohol. wikipedia.org

Key reactions involving the benzyl alcohol moiety include:

Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde, (3-chloro-4,5-difluorophenyl)formaldehyde, and further to the carboxylic acid, (3-chloro-4,5-difluorophenyl)carboxylic acid. This transformation is a fundamental process in organic synthesis. While specific studies on (3-chloro-4,5-difluorophenyl)methanol are not prevalent, the oxidation of benzyl alcohol to benzaldehyde (B42025) is a well-established reaction, often catalyzed by enzymes like liver alcohol dehydrogenase or various chemical oxidants. vaia.com

Etherification: The alcohol can undergo etherification to form ethers. For instance, the self-condensation or cross-etherification of halogenated benzyl alcohols can be achieved using catalysts like iron(III) chloride in green solvents. wikipedia.org Research on various substituted benzyl alcohols shows that electron-withdrawing groups on the aromatic ring tend to make the alcohol less reactive, often requiring more stringent reaction conditions to achieve good yields compared to benzyl alcohols with electron-donating groups. wikipedia.org

Table 1: Illustrative Conditions for Iron-Catalyzed Homocoupling Etherification of Substituted Benzyl Alcohols

This table, adapted from studies on related compounds, illustrates the effect of substituents on reactivity. Electron-withdrawing groups (EWG) generally lead to lower yields under similar conditions.

| Benzyl Alcohol Substrate | Substituent Type | Catalyst | Temperature (°C) | Yield of Symmetrical Ether (%) | Reference |

|---|---|---|---|---|---|

| 4-Methoxybenzyl alcohol | Electron-Donating | FeCl₃·6H₂O (5 mol%) | 100 | 93 | wikipedia.org |

| Benzyl alcohol | Unsubstituted | FeCl₃·6H₂O (5 mol%) | 100 | 81 | wikipedia.org |

| 4-Chlorobenzyl alcohol | Electron-Withdrawing | FeCl₃·6H₂O (5 mol%) | 100 | 78 | wikipedia.org |

Esterification: The reaction with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) yields esters. This reaction is not only a common synthetic transformation but also a crucial derivatization strategy for analytical chemistry, as discussed in section 4.3.1.

Halogen Substituent Reactivity and Pathways for Further Functionalization

The reactivity of the halogen atoms on the aromatic ring provides significant pathways for modifying the molecule's core structure. The ring is considered electron-deficient due to the presence of three strong electron-withdrawing halogens, which makes it susceptible to certain reaction types while inhibiting others.

Nucleophilic Aromatic Substitution (SNAr): The electron-poor nature of the phenyl ring makes it a prime candidate for SNAr reactions, where a nucleophile displaces one of the halogen atoms. chemistrysteps.comlibretexts.org In these reactions, the typical order of leaving group ability for halogens is F > Cl > Br > I. masterorganicchemistry.comnih.gov This is contrary to SN2 reactions and is because the rate-determining step is the initial attack of the nucleophile to form a negatively charged intermediate (a Meisenheimer complex). libretexts.orgstackexchange.com The high electronegativity of fluorine strongly stabilizes this intermediate through its inductive effect, accelerating the reaction rate. masterorganicchemistry.comstackexchange.com In this compound, the fluorine atoms are activated by the other electron-withdrawing halogens, making them the most probable sites for substitution by strong nucleophiles like alkoxides or amines.

Electrophilic Aromatic Substitution: Conversely, the electron-withdrawing nature of the halogens and the hydroxymethyl group deactivates the ring towards electrophilic attack. vaia.com Reactions such as nitration, halogenation, or Friedel-Crafts alkylation would be significantly slower compared to benzene (B151609) and would require harsh conditions. If a reaction were to occur, the directing effects of the existing substituents would guide the position of the incoming electrophile. Halogens are ortho, para-directors. The only available positions are C2 and C6, and the outcome would depend on the interplay of the directing effects of the three halogen atoms.

Palladium-Catalyzed Cross-Coupling: Modern synthetic methods offer powerful alternatives for functionalizing aryl halides. Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig) allow for the selective replacement of the chlorine or fluorine atoms with a wide variety of substituents, including alkyl, aryl, or amino groups. acs.org While activating the highly stable C-F bond for these reactions has been a historical challenge, recent advances in catalyst design, often employing specialized phosphine (B1218219) ligands, have enabled the coupling of polyfluoroaromatic compounds. researchgate.netmdpi.com This approach represents a versatile strategy for the advanced functionalization of the this compound scaffold.

Derivatization Strategies for Enhanced Analytical Characterization

Derivatization is a common strategy to improve the analytical properties of a molecule for techniques like gas chromatography (GC). For a polar compound like this compound, derivatization aims to increase volatility and thermal stability while potentially introducing a feature that enhances detector sensitivity.

Formation of Esters for Gas Chromatography Applications

Converting the polar alcohol group into a less polar, more volatile ester is a primary strategy for GC analysis. This is typically achieved by reaction with an acylating agent.

The choice of agent can be tailored for specific detectors. For highly sensitive detection using Electron Capture Detectors (ECD) or mass spectrometry in Electron Capture Negative Ionization (ECNI-MS) mode, reagents that introduce polyfluorinated groups are ideal. A prominent example is the use of pentafluorobenzoyl chloride (PFBoyl-Cl) , which reacts with alcohols to form pentafluorobenzoyl esters. stackexchange.com This derivatization significantly enhances sensitivity for trace-level analysis.

Synthesis of Chromatographically Amenable Derivatives

Beyond simple esters, other derivatives can be synthesized to improve chromatographic behavior.

Silyl Ethers: Reaction with silylating agents, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), is a very common method to derivatize alcohols. This replaces the active hydrogen of the hydroxyl group with a non-polar trimethylsilyl (B98337) (TMS) group, reducing peak tailing and improving volatility for GC analysis.

Ether Formation: The formation of ethers can also serve as a derivatization method. For instance, reacting the alcohol with a reagent like 3,4-dihydro-2H-pyran (DHP) under acidic conditions produces a stable tetrahydropyranyl (THP) ether. nih.gov This method effectively masks the polar alcohol group.

Trifluoroacetyl Derivatives: Similar to using PFBoyl-Cl, other fluorinated reagents can be used. N-methyl-bis-trifluoroacetamide (MBTFA) can be used to form trifluoroacetylated derivatives, which are volatile and suitable for GC-MS analysis with high sensitivity. acs.org

Table 2: Selected Derivatization Reagents for GC Analysis of Alcohols

| Reagent Name | Abbreviation | Derivative Formed | Purpose | Reference |

|---|---|---|---|---|

| Pentafluorobenzoyl chloride | PFBoyl-Cl | Pentafluorobenzoyl ester | Increases volatility; enhances detection by ECD/ECNI-MS | stackexchange.com |

| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Trimethylsilyl (TMS) ether | Increases volatility; reduces peak tailing | General Knowledge |

| 3,4-Dihydro-2H-pyran | DHP | Tetrahydropyranyl (THP) ether | Masks polar -OH group; increases stability | nih.gov |

Mechanistic Studies of Key Transformation Reactions

Understanding the mechanisms of the reactions involving this compound is fundamental to controlling reaction outcomes.

Mechanism of Nucleophilic Aromatic Substitution (SNAr): As mentioned, the SNAr reaction proceeds via a two-step addition-elimination mechanism . libretexts.org

Addition: A nucleophile attacks the carbon atom bearing a leaving group (one of the halogens). This breaks the aromaticity of the ring and forms a resonance-stabilized, negatively charged carbanion known as a Meisenheimer complex. libretexts.org The negative charge is delocalized across the ring and, importantly, onto the electron-withdrawing substituents at the ortho and para positions, which stabilizes the intermediate. libretexts.org

Elimination: The aromaticity is restored by the expulsion of the leaving group (the halide ion). This step is typically fast. Recent computational and experimental work has also provided evidence that some SNAr reactions may proceed through a concerted mechanism , where bond-formation and bond-breaking occur in a single transition state without a discrete Meisenheimer intermediate, particularly with good leaving groups or less-stabilizing ring substituents. nih.gov

Mechanism of Etherification and Esterification: The acid-catalyzed etherification of benzyl alcohols likely proceeds via protonation of the hydroxyl group, turning it into a good leaving group (water). A second alcohol molecule can then act as a nucleophile, attacking the benzylic carbocation (or an SN2-type displacement) to form a protonated ether, which then loses a proton to yield the final product. wikipedia.org Esterification under acidic conditions (Fischer esterification) follows a similar path involving protonation of the carboxylic acid, nucleophilic attack by the alcohol, and subsequent dehydration. When using more reactive acyl chlorides, the mechanism is a direct nucleophilic acyl substitution.

Applications of 3 Chloro 4,5 Difluorophenyl Methanol As a Key Synthetic Intermediate

Precursor in the Synthesis of Complex Aromatic and Heterocyclic Scaffolds

The chemical structure of (3-chloro-4,5-difluorophenyl)methanol makes it an adept precursor for the construction of elaborate molecular architectures, particularly those incorporating aromatic and heterocyclic rings. The hydroxyl group can be readily converted into other functional groups, such as halides or aldehydes, which then serve as handles for subsequent carbon-carbon and carbon-heteroatom bond-forming reactions.

A notable application is in the synthesis of novel tricyclic imidazo-pyrimidinone compounds. In a documented synthetic route, this compound is utilized as a key starting material. google.comgoogleapis.com The synthesis of these complex heterocyclic systems highlights the compound's role in building scaffolds with potential therapeutic applications. google.com

Furthermore, this compound can be transformed into its corresponding benzyl (B1604629) chloride. For instance, treatment with thionyl chloride in chloroform (B151607) converts the alcohol into 1-(chloromethyl)-3-chloro-4,5-difluorobenzene. google.com This activated intermediate is then reacted with other heterocyclic moieties to create more complex structures, such as GPR52 modulator compounds. google.com

The conversion of the alcohol to an aldehyde is another strategic transformation. Oxidation of this compound using reagents like manganese dioxide yields 3-chloro-4,5-difluorobenzaldehyde. epo.org This aldehyde is a versatile intermediate for constructing a variety of complex molecules through reactions like condensations and reductive aminations. epo.org

Table 1: Transformations of this compound for Scaffold Synthesis

| Starting Material | Reagent(s) | Product | Application | Reference(s) |

|---|---|---|---|---|

| This compound | Thionyl chloride | 1-(Chloromethyl)-3-chloro-4,5-difluorobenzene | Synthesis of GPR52 modulators | google.com |

| This compound | Manganese dioxide | 3-Chloro-4,5-difluorobenzaldehyde | Synthesis of pesticidal molecules | epo.org |

Utilization as a Chiral Building Block in Asymmetric Organic Synthesis

While this compound is an achiral molecule, it serves as a crucial component in the synthesis of chiral molecules. The downstream products derived from this intermediate often contain stereocenters, and their synthesis may involve asymmetric transformations or chiral resolutions.

Strategic Intermediate in the Preparation of Advanced Pharmaceutical and Agrochemical Intermediates

The presence of chloro and difluoro substituents on the phenyl ring of this compound is particularly valuable in the development of new pharmaceutical and agrochemical agents. These halogens can influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.

In Pharmaceuticals:

This compound is a documented intermediate in the synthesis of novel inhibitors of Lipoprotein-associated phospholipase A2 (Lp-PLA2). google.comgoogleapis.com These inhibitors, which feature a complex heterocyclic core, are being investigated for the treatment of diseases associated with Lp-PLA2 activity, such as Alzheimer's disease. google.com The synthesis involves the initial preparation of this compound from its corresponding benzoic acid, followed by its incorporation into the final tricyclic structure. googleapis.com

It is also a precursor to GPR52 modulator compounds, which have potential applications in treating a range of disorders where this G-protein coupled receptor is involved. google.com The synthesis leverages the reactivity of the benzylic position to connect the (3-chloro-4,5-difluorophenyl)methyl moiety to a larger heterocyclic system. google.com

In Agrochemicals:

The utility of this compound extends to the agrochemical sector. It has been used in the creation of molecules with pesticidal properties. epo.org Specifically, it is a starting material for the synthesis of compounds with nematicidal activity, which are crucial for protecting crops from parasitic nematodes. epo.org The synthesis involves the oxidation of the alcohol to 3-chloro-4,5-difluorobenzaldehyde, which is then elaborated into the final active ingredient. epo.org

Table 2: Pharmaceutical and Agrochemical Intermediates from this compound

| Intermediate/Final Product Class | Target/Application | Role of this compound | Reference(s) |

|---|---|---|---|

| Tricyclic imidazo-pyrimidinones | Lp-PLA₂ inhibitors (e.g., for Alzheimer's disease) | Key building block for the core structure. | google.comgoogleapis.com |

| GPR52 Modulators | Treatment of disorders involving GPR52 receptors | Precursor to the benzylic component of the final molecule. | google.com |

Role in the Design and Construction of Novel Chemical Entities

The unique electronic properties conferred by the chloro and difluoro substituents make this compound an attractive starting point for the design of novel chemical entities (NCEs). Medicinal and agrochemical chemists often utilize such halogenated building blocks to fine-tune the physicochemical and pharmacokinetic properties of a lead compound.

The successful incorporation of this intermediate into structurally diverse and biologically active molecules, such as Lp-PLA2 inhibitors and GPR52 modulators, demonstrates its value in discovery chemistry programs. google.comgoogle.com These programs aim to generate new molecules with improved efficacy, selectivity, and safety profiles. The patents referencing this compound often claim a broad genus of related structures, indicating that the (3-chloro-4,5-difluorophenyl)methyl moiety is a key component of a new class of compounds being investigated. google.comgoogle.com The ability to readily convert the alcohol to other functional groups allows for its use in combinatorial and parallel synthesis efforts to rapidly generate libraries of new compounds for screening.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (3-chloro-4,5-difluorophenyl)methanol, and how do reaction conditions influence yield?

- Methodology :

- Traditional synthesis : React 3-chloro-4,5-difluorobenzaldehyde with reducing agents (e.g., NaBH₄) in methanol or ethanol under inert atmospheres. Acidic workup (e.g., diluted HCl) isolates the alcohol .

- Microwave-assisted synthesis : For faster kinetics, use microwave irradiation (120°C, 100 W) with p-toluenesulfonic acid in methanol, followed by flash chromatography for purification .

- Key variables : Solvent polarity (methanol vs. ethanol), temperature (room temp vs. reflux), and catalyst choice (protic acids vs. bases).

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key peaks should researchers expect?

- FTIR : A broad O-H stretch (~3200–3500 cm⁻¹) and C-F stretches (1000–1100 cm⁻¹) confirm the alcohol and fluorinated aryl groups .

- ¹H/¹³C NMR :

- ¹H : A singlet for the benzylic -CH₂OH (δ ~4.6–4.8 ppm) and aromatic protons (δ ~6.8–7.5 ppm) split due to adjacent fluorine atoms .

- ¹³C : Signals for C-Cl (δ ~110–120 ppm) and C-F (δ ~150–160 ppm) .

Q. How can researchers assess the solubility and stability of this compound for experimental design?

- Solubility :

| Solvent | Solubility | Source |

|---|---|---|

| Methanol | High | |

| Ethyl acetate | Moderate | |

| Water | Low |

- Stability : Store under inert gas at 0–6°C to prevent oxidation. Avoid prolonged exposure to light, as aryl chlorides may degrade .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., unexpected splitting in NMR) be resolved for fluorinated aryl alcohols?

- Step 1 : Confirm sample purity via HPLC (e.g., retention time ~1.68 minutes under QC-SMD-TFA05 conditions) .

- Step 2 : Perform 2D NMR (COSY, HSQC) to distinguish coupling from F atoms vs. impurities. Fluorine decoupling experiments may clarify splitting patterns .

- Step 3 : Compare with computational predictions (DFT-based chemical shift calculations) to validate assignments .

Q. What strategies optimize the regioselective functionalization of this compound for derivative synthesis?

- Protection-deprotection : Use TBDMSCl to protect the -OH group, enabling selective halogen displacement at the 3-chloro position via Pd-catalyzed cross-coupling .

- Microwave-enhanced reactions : Improve reaction rates for SNAr substitutions at the 4,5-difluoro positions using DMF as a polar aprotic solvent .

Q. How can computational modeling predict the biological activity or reactivity of this compound derivatives?

- Molecular docking : Use software like AutoDock Vina to simulate interactions with enzyme active sites (e.g., cytochrome P450) based on analogs like (4-amino-3,5-dibromophenyl)methanol .

- DFT studies : Calculate Fukui indices to identify nucleophilic/electrophilic sites for reaction pathway predictions .

Q. What are the best practices for resolving low yields in large-scale syntheses of fluorinated aryl alcohols?

- Scale-up adjustments :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.